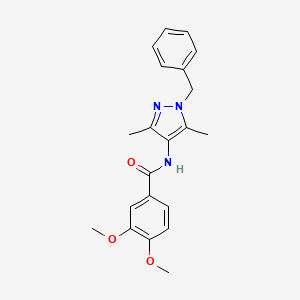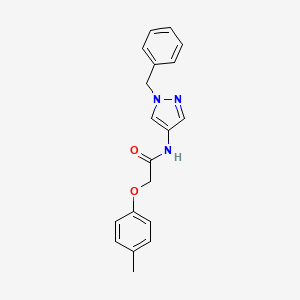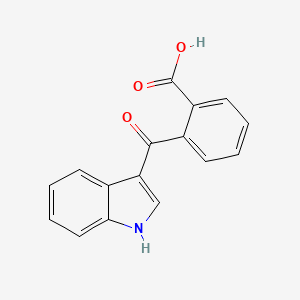![molecular formula C16H12BrClFN3O2 B3590483 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE](/img/structure/B3590483.png)
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
Descripción general
Descripción
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an isoxazole ring substituted with chlorine and fluorine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by bromination and methylation. The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate and an alkyne. The final step involves coupling the two heterocyclic rings through a carbonyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZALDEHYDE
- (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE .
Uniqueness
What sets (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE apart is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFN3O2/c1-7-14(17)8(2)22(20-7)16(23)12-9(3)24-21-15(12)13-10(18)5-4-6-11(13)19/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACUNADUDCNJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B3590400.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-isopropylphenyl)benzamide](/img/structure/B3590419.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3590421.png)

![3,4-DICHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B3590438.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acrylamide](/img/structure/B3590441.png)

![2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3590462.png)

![4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3590477.png)

![4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3590489.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3590497.png)
![N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide](/img/structure/B3590500.png)
